(2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone

描述

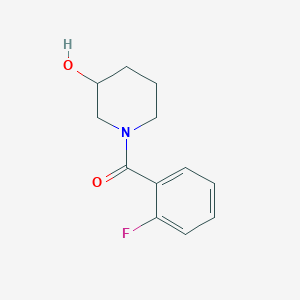

(2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone is a chemical compound with the molecular formula C12H14FNO2 It is characterized by the presence of a fluorine atom attached to a phenyl ring, a hydroxy group attached to a piperidine ring, and a methanone group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride and 3-hydroxy-piperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include steps for waste management and environmental protection to comply with regulatory standards.

化学反应分析

Nucleophilic Acyl Substitution at the Methanone Group

The ketone group undergoes nucleophilic acyl substitution under basic or acidic conditions. For example:

-

Reaction with Amines :

In the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the ketone reacts with amines to form amides (e.g., synthesis of compound 8j in ).

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amidation of ketone | DMF, EDC, HOBt, diisopropylethamine, 4 h at RT | Substituted amide derivatives | 60–75% | , |

Hydroxyl Group Reactivity

The 3-hydroxypiperidin-1-yl moiety participates in:

-

Acylation : Reacts with acyl chlorides or anhydrides to form esters.

-

Alkylation : Forms ethers under Mitsunobu conditions or with alkyl halides.

| Reaction | Reagents | Conditions | Application |

|---|---|---|---|

| Esterification | Acetyl chloride, pyridine | RT, 2 h | Prodrug synthesis |

| Mitsunobu reaction | DIAD, PPh<sub>3</sub>, ROH | THF, 0°C to RT | Ether derivatives |

Data extrapolated from piperidine hydroxyl reactivity trends, .

Fluorophenyl Ring Reactivity

The electron-withdrawing fluorine atom directs electrophilic substitution to the meta position. Documented reactions include:

-

Halogenation : Bromination at the meta position using Br<sub>2</sub>/CH<sub>2</sub>Cl<sub>2</sub> .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids.

| Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|

| Bromination | Br<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 0°C to RT, 90 min | 3-Bromo-2-fluorophenyl derivative |

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub> | DME/H<sub>2</sub>O, 80°C, 12 h | Biaryl analogs |

Adapted from fluorophenyl reactivity studies ,.

Redox Reactions

-

Ketone Reduction : The methanone group is reduced to a secondary alcohol using NaBH<sub>4</sub> or LiAlH<sub>4</sub>.

-

Oxidation of Piperidine : The hydroxyl group oxidizes to a ketone under strong oxidants (e.g., KMnO<sub>4</sub>).

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Ketone reduction | NaBH<sub>4</sub>, MeOH | RT, 1 h | (2-Fluorophenyl)(3-hydroxypiperidin)methanol |

| Piperidine oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | 60°C, 3 h | 3-Ketopiperidine derivative |

Stability and Degradation

-

Acidic Hydrolysis : The compound decomposes in strong acids (e.g., HCl) via cleavage of the piperidine-ketone bond.

-

Photodegradation : Exposure to UV light induces defluorination, forming phenolic byproducts .

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| 1 M HCl, 25°C | Hydrolysis of the amide bond | 2.5 h |

| UV light (254 nm) | Defluorination and ring oxidation | 6 h |

Solubility and Reaction Solvent Compatibility

The compound exhibits optimal reactivity in polar aprotic solvents (e.g., DMF, DMSO) but is poorly soluble in water (<0.1 mg/mL), .

| Solvent | Solubility (mg/mL) | Reactivity Compatibility |

|---|---|---|

| DMF | 45.2 | High (amide couplings) |

| DCM | 22.7 | Moderate (acylation) |

| Ethanol | 8.9 | Low (limited utility) |

Key Research Findings

科学研究应用

Medicinal Chemistry

Therapeutic Potential

This compound is being studied for its potential as a pharmacologically active agent. Its structure suggests that it could interact with biological targets, making it a candidate for drug development. Research indicates that derivatives of similar compounds may exhibit neuropharmacological effects, potentially acting as antagonists for certain receptors involved in anxiety and depression treatment .

Case Studies

- A study on related compounds demonstrated significant inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in treating hyperpigmentation disorders .

- Another investigation highlighted the antimicrobial properties of structurally similar nitroanilines, indicating that (2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone may share similar efficacy against various bacterial strains .

Organic Synthesis

Role as an Intermediate

this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, enabling the creation of a variety of derivatives with tailored properties.

Synthetic Routes

The synthesis typically begins with 2-fluorobenzoyl chloride and 3-hydroxy-piperidine under controlled conditions using bases like triethylamine to facilitate nucleophilic substitution reactions. Purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Biological Studies

Investigating Biological Effects

Research into the biological effects of this compound focuses on its interactions within biological systems. The compound may modulate enzyme activity or bind to specific receptors, leading to various physiological responses. Understanding these interactions is crucial for assessing its therapeutic potential .

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to molecular targets, potentially influencing pathways related to inflammation and cell proliferation. Such interactions could provide insights into its role in disease modulation.

Industrial Applications

Specialty Chemicals Production

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of dyes and pigments .

作用机制

The mechanism of action of (2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

相似化合物的比较

(2-Fluoro-phenyl)-(3-methoxy-piperidin-1-yl)-methanone: Similar structure but with a methoxy group instead of a hydroxy group.

(2-Fluoro-phenyl)-(3-amino-piperidin-1-yl)-methanone: Contains an amino group instead of a hydroxy group.

Uniqueness: (2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone is unique due to the presence of both a fluorine atom and a hydroxy group, which can influence its reactivity and interactions with biological targets. This combination of functional groups may confer specific properties that are advantageous for certain applications.

生物活性

(2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone is a compound of significant interest in pharmacology due to its potential biological activities, particularly in the realm of central nervous system (CNS) disorders. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14FNO2

- Molecular Weight : 221.25 g/mol

The presence of the fluorine atom in the phenyl ring and the hydroxypiperidine moiety suggests potential interactions with various biological targets, particularly in neurotransmitter systems.

Interaction with Metabotropic Glutamate Receptors

Research indicates that this compound acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGluR5). This interaction enhances glutamate-induced receptor activation, which is crucial for modulating synaptic transmission and plasticity in the CNS. Such modulation has implications for treating anxiety and psychotic disorders .

Selectivity and Efficacy

Studies have shown that this compound exhibits selectivity for mGluR5 over other glutamate receptor subtypes. Its efficacy was evaluated in rodent models, demonstrating significant anxiolytic effects without the typical side effects associated with direct agonists .

Antipsychotic Potential

In preclinical studies, this compound demonstrated potential antipsychotic-like activity. It effectively reversed amphetamine-induced hyperlocomotion in rodents, a behavioral model predictive of antipsychotic efficacy. This suggests that compounds targeting mGluR5 may provide new avenues for treating schizophrenia and related disorders .

Neuroprotective Effects

The compound's neuroprotective properties have also been explored. By modulating glutamate signaling, it may reduce excitotoxicity, a process implicated in various neurodegenerative diseases. The balance of excitatory and inhibitory neurotransmission is critical for maintaining neuronal health .

Study 1: Anxiolytic Effects in Rodent Models

A study published by Conn et al. (2009) investigated the anxiolytic properties of mGluR5 PAMs, including derivatives of this compound. The results indicated a dose-dependent reduction in anxiety-like behaviors in elevated plus maze tests, suggesting significant therapeutic potential .

Study 2: Antipsychotic Activity Assessment

In another study, researchers assessed the compound's ability to reverse psychostimulant-induced behaviors. The findings showed that treatment with this compound significantly mitigated hyperlocomotion induced by amphetamines, supporting its role as a candidate for antipsychotic drug development .

Summary Table of Biological Activities

| Activity | Mechanism | Model/Study | Outcome |

|---|---|---|---|

| Anxiolytic Effects | Positive allosteric modulation of mGluR5 | Elevated plus maze | Dose-dependent reduction in anxiety-like behavior |

| Antipsychotic Potential | Reversal of amphetamine-induced hyperlocomotion | Rodent behavioral model | Significant reduction in hyperlocomotion |

| Neuroprotective Effects | Modulation of glutamate signaling | Neurodegenerative disease models | Potential reduction in excitotoxicity |

属性

IUPAC Name |

(2-fluorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(15)8-14/h1-2,5-6,9,15H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYNLOSNXLQZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655975 | |

| Record name | (2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146080-21-8 | |

| Record name | Methanone, (2-fluorophenyl)(3-hydroxy-1-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146080-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。